Istaroxime

Vue d'ensemble

Description

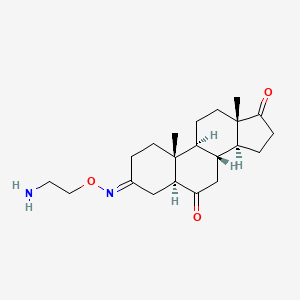

L’istaroxime est un médicament expérimental principalement développé pour le traitement de l’insuffisance cardiaque aiguë décompensée. Il s’agit d’un dérivé stéroïdien synthétique doté d’un double mécanisme d’action unique, qui comprend à la fois des effets inotropes et lusitropes. L’this compound améliore la contractilité cardiaque et favorise la relaxation, ce qui en fait un candidat prometteur pour le traitement de l’insuffisance cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’istaroxime implique plusieurs étapes, à partir de l’androstènedione. Les étapes clés comprennent l’introduction d’un groupe aminoéthoxy et la formation d’une oxime. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter les transformations. Les voies de synthèse détaillées sont exclusives et ne sont pas entièrement divulguées dans la littérature publique .

Méthodes de production industrielle

La production industrielle de l’this compound impliquerait probablement l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l’augmentation de l’échelle des réactions, le contrôle des conditions de réaction et l’utilisation de techniques de purification telles que la cristallisation et la chromatographie. Les méthodes industrielles exactes sont exclusives et spécifiques à la société de fabrication .

Analyse Des Réactions Chimiques

Types de réactions

L’istaroxime subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les mécanismes réactionnels.

Biologie : Investigated for its effects on cellular calcium handling and signaling pathways.

Médecine : Recherché principalement pour son potentiel de traitement de l’insuffisance cardiaque aiguë décompensée en améliorant la contractilité et la relaxation cardiaques.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et thérapies cardiovasculaires

Applications De Recherche Scientifique

Istaroxime has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular calcium handling and signaling pathways.

Medicine: Primarily researched for its potential to treat acute decompensated heart failure by improving cardiac contractility and relaxation.

Industry: Potential applications in the development of new cardiovascular drugs and therapies

Mécanisme D'action

L’istaroxime exerce ses effets par un double mécanisme d’action :

Inhibition de l’adénosine triphosphatase sodium/potassium (Na+/K+ ATPase) : Cette inhibition augmente les niveaux intracellulaires de sodium, ce qui inverse la force motrice de l’échangeur sodium/calcium, conduisant à une augmentation des niveaux intracellulaires de calcium. Cela améliore la contractilité cardiaque.

Stimulation de l’isoforme 2a de l’adénosine triphosphatase du réticulum sarcoplasmique/endoplasmique (SERCA2a) : Cette stimulation augmente le taux de séquestration du calcium dans le réticulum sarcoplasmique, favorisant la relaxation cardiaque

Comparaison Avec Des Composés Similaires

L’istaroxime est unique en raison de son double mécanisme d’action. Les composés similaires comprennent :

Digoxine : Un autre agent inotrope qui inhibe la Na+/K+ ATPase mais ne stimule pas la SERCA2a.

Levosimendan : Améliore la contractilité cardiaque en sensibilisant la troponine C au calcium, mais n’inhibe pas la Na+/K+ ATPase.

Milrinone : Un inhibiteur de la phosphodiestérase qui augmente les niveaux intracellulaires d’adénosine monophosphate cyclique (AMPc), conduisant à une augmentation de l’afflux de calcium, mais n’affecte pas la SERCA2a

La combinaison de l’inhibition de la Na+/K+ ATPase et de la stimulation de la SERCA2a de l’this compound en fait un candidat unique et prometteur pour le traitement de l’insuffisance cardiaque.

Activité Biologique

Istaroxime is a novel compound with significant biological activity, particularly in the fields of oncology and cardiology. It serves as an inotropic agent with dual mechanisms, enhancing both contractility and relaxation of cardiomyocytes, and has shown promising anticancer properties. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activities of this compound.

This compound functions primarily through two distinct mechanisms:

- SERCA2a Stimulation : It enhances calcium uptake into the sarcoplasmic reticulum, improving cardiac contractility.

- Topoisomerase Inhibition : this compound has been identified as an inhibitor of topoisomerase I, which is pivotal in DNA replication and repair processes.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including lung (A549), breast (MCF7), and prostate (PC3) cancers.

Cell Proliferation Assay Results

The effectiveness of this compound was assessed using MTT assays to determine the IC50 values across different cell lines:

| Cell Line | IC50 (µM) | Sensitivity Ranking |

|---|---|---|

| A549 | 2 | Most Sensitive |

| MCF7 | 12 | Moderate |

| PC3 | 16 | Least Sensitive |

These results indicate that this compound exhibits a concentration-dependent inhibitory effect on cell proliferation, with A549 cells being particularly sensitive to treatment .

Molecular Docking Studies

Further investigations into the molecular interactions of this compound revealed strong binding affinities to topoisomerase enzymes. The docking scores were approximately -5 kcal/mol, indicating a robust interaction facilitated by hydrogen bonds and π-alkyl interactions due to the compound's aromatic structure .

Cardiovascular Effects

This compound has shown significant promise in treating acute heart failure (AHF). A systematic review and meta-analysis of randomized controlled trials highlighted its efficacy in improving cardiac function metrics such as left ventricular ejection fraction (LVEF) and cardiac index.

Key Findings from Clinical Trials

The pooled analysis from three studies involving 300 patients indicated:

- Increase in LVEF : Mean Difference (MD): 1.06 (95% CI: 0.29, 1.82)

- Reduction in LV End-Systolic Volume (LVESV) : MD: -11.84 (95% CI: -13.91 to -9.78)

- Increase in Systolic Blood Pressure (SBP) : MD: 8.41 (95% CI: 5.23 to 11.60)

However, gastrointestinal events were more prevalent in patients treated with this compound compared to placebo .

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A patient with severe acute decompensated heart failure showed marked improvement in cardiac output and renal function after administration of this compound without significant increases in heart rate.

- Case Study 2 : In a cohort study involving patients with early cardiogenic shock, this compound treatment resulted in improved hemodynamic stability and reduced need for mechanical support .

Propriétés

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYLDWFDPHRTEG-PAAYLBSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870222 | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

203737-93-3, 203738-46-9 | |

| Record name | Istaroxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISTAROXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.